molecular formula C25H28O8 B12417909 Sglt1/2-IN-1

Sglt1/2-IN-1

Cat. No.: B12417909
M. Wt: 456.5 g/mol
InChI Key: IJBQJMNOXVKYDH-GIDFYXQGSA-N
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Description

Sglt1/2-IN-1, also known as sotagliflozin, is a dual inhibitor of sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. This compound is primarily used for the treatment of type 1 and type 2 diabetes mellitus. By inhibiting both renal sodium-glucose co-transporter-2 and intestinal sodium-glucose co-transporter-1, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines, leading to improved glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sotagliflozin involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a benzyl alcohol derivative, followed by its conversion to a benzyl chloride. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product .

Industrial Production Methods: Industrial production of sotagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Sotagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of sotagliflozin include benzyl alcohol, thiophene derivatives, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed: The major product formed from these reactions is sotagliflozin itself. during the synthesis, several intermediates are also produced, which are subsequently converted to the final product through additional reactions .

Scientific Research Applications

Sotagliflozin has a wide range of scientific research applications. In the field of medicine, it is used to improve glycemic control in patients with type 1 and type 2 diabetes mellitus. It has also shown potential in reducing cardiovascular events and improving heart failure outcomes . In biology, sotagliflozin is used to study the mechanisms of glucose transport and its regulation. In chemistry, it serves as a model compound for the development of new sodium-glucose co-transporter inhibitors .

Mechanism of Action

Sotagliflozin exerts its effects by inhibiting both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. By blocking these transporters, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines. This leads to increased urinary glucose excretion and reduced postprandial glucose levels . The molecular targets of sotagliflozin are the sodium-glucose co-transporters, and the pathways involved include glucose transport and metabolism .

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C25H28O8/c26-12-24-13-32-25(33-24,23(29)21(27)22(24)28)17-4-5-18(15-2-3-15)16(11-17)9-14-1-6-19-20(10-14)31-8-7-30-19/h1,4-6,10-11,15,21-23,26-29H,2-3,7-9,12-13H2/t21-,22-,23+,24-,25-/m0/s1

InChI Key

IJBQJMNOXVKYDH-GIDFYXQGSA-N

Isomeric SMILES

C1CC1C2=C(C=C(C=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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